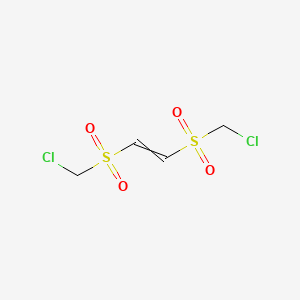
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a carboxamide group at the 1st position, with two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide typically involves the bromination of N,N-dimethyl-1H-indole-1-carboxamide. The process begins with the preparation of N,N-dimethyl-1H-indole-1-carboxamide, which can be synthesized through the reaction of indole with dimethylamine and a carboxylating agent. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and is often optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include various substituted indoles.
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the carboxamide group.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1-ethyl-1H-indole
- 5-Bromo-1H-indole-3-carboxamide
Uniqueness
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is unique due to the presence of both the bromine atom and the N,N-dimethyl carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-7H,1-2H3 |
InChI Key |
XIOMLUWURYVGOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)


![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
